Cas no 2227900-65-2 ((2R)-4-(2-chloroquinolin-3-yl)butan-2-amine)

(2R)-4-(2-Chloroquinolin-3-yl)butan-2-amine is a chiral amine derivative featuring a 2-chloroquinoline scaffold, a structure of interest in medicinal chemistry and pharmaceutical research. The compound's stereospecific (R)-configuration ensures precise interactions in enantioselective applications, while the chloroquinoline moiety offers potential for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of both amine and aromatic functionalities enhances its utility in structure-activity relationship (SAR) studies. High purity and consistent stereochemical integrity are critical advantages for researchers requiring reliable building blocks in drug discovery and organic synthesis.
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine structure
2227900-65-2 structure
Product Name:(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine
CAS No:2227900-65-2
MF:C13H15ClN2
MW:234.724601984024
CID:6043947
PubChem ID:165797746
Update Time:2025-06-12

(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine
    • 2227900-65-2
    • EN300-1993867
    • Inchi: 1S/C13H15ClN2/c1-9(15)6-7-11-8-10-4-2-3-5-12(10)16-13(11)14/h2-5,8-9H,6-7,15H2,1H3/t9-/m1/s1
    • InChI Key: RKTWUYCKZUGFAY-SECBINFHSA-N
    • SMILES: ClC1C(=CC2C=CC=CC=2N=1)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 234.0923762g/mol
  • Monoisotopic Mass: 234.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.9Ų

(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine Pricemore >>

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Additional information on (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine

Research Brief on (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2): Recent Advances and Applications

The compound (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine derivative, characterized by its quinoline scaffold, has been investigated for its role in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its unique pharmacokinetic properties and selective binding affinity, making it a promising candidate for further drug development.

Recent research has focused on the synthesis and optimization of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine to enhance its bioavailability and reduce off-target effects. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the (R)-enantiomer exhibits superior binding affinity to specific serotonin receptors compared to its (S)-counterpart, suggesting its potential as a novel antidepressant or anxiolytic agent. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for future in vivo studies.

In addition to its CNS applications, (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine has shown promise in antimicrobial research. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. The compound's mechanism of action involves inhibition of heme detoxification pathways, a critical survival mechanism for the parasite. These findings underscore its potential as a lead compound for next-generation antimalarial therapies, particularly in regions with high resistance to current treatments.

Further investigations into the safety profile of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine have been conducted to address potential toxicity concerns. Preclinical studies in rodent models indicated a favorable safety margin, with no significant hepatotoxicity or cardiotoxicity observed at therapeutic doses. However, researchers emphasize the need for comprehensive metabolic studies to identify potential drug-drug interactions and optimize dosing regimens. These efforts are critical for advancing the compound into clinical trials and ensuring its translational potential.

The synthesis of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine has also seen advancements, with recent publications highlighting more efficient and scalable routes. A 2023 paper in Organic Process Research & Development described a novel asymmetric hydrogenation method that achieves high enantiomeric excess (>99%) and reduces the need for costly chiral auxiliaries. This innovation could significantly lower production costs and facilitate large-scale manufacturing, addressing a key bottleneck in the commercialization of chiral pharmaceuticals.

In conclusion, (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2) represents a versatile and promising compound in the chemical biology and pharmaceutical landscape. Its dual potential in CNS and antimicrobial applications, coupled with recent advancements in synthesis and safety profiling, positions it as a compelling candidate for further research and development. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately unlocking its full therapeutic potential.

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